molecular formula C9H8Br2OS B12009384 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone CAS No. 3323-78-2

2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone

Cat. No.: B12009384
CAS No.: 3323-78-2
M. Wt: 324.03 g/mol
InChI Key: QQTPQWNXLPJDPN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2OS It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone typically involves the bromination of 1-[4-(methylthio)phenyl]ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 1-[4-(methylthio)phenyl]ethanone by using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetic acid, dichloromethane), room temperature.

Major Products Formed

    Substitution: Corresponding substituted ethanones.

    Reduction: 1-[4-(methylthio)phenyl]ethanone.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone involves its interaction with various molecular targets. The bromine atoms and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone
  • 2,2-Dibromo-1-phenylethanone
  • 2-Bromo-1-[4-(methylthio)phenyl]ethanone

Comparison

Compared to similar compounds, 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone is unique due to the presence of both bromine atoms and the methylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The methylthio group also enhances its lipophilicity, which can influence its biological activity and interactions with biomolecules.

Properties

CAS No.

3323-78-2

Molecular Formula

C9H8Br2OS

Molecular Weight

324.03 g/mol

IUPAC Name

2,2-dibromo-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8Br2OS/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

QQTPQWNXLPJDPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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